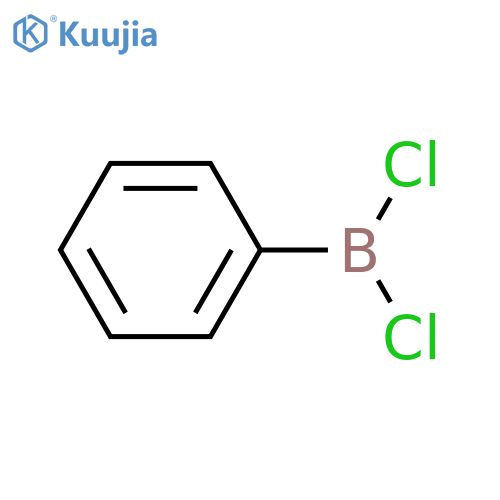

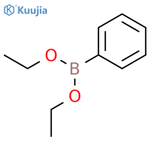

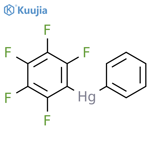

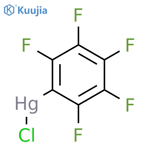

Organoboranes. 55. Improved procedure for the conversion of representative achiral and chiral alkyl-, (E)-1-alkenyl and (Z)-1-alkenyl-, and arylboronates into the corresponding organyldichloroboranes

,

Organometallics,

1992,

11(9),

3094-7